4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine
Overview
Description
4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine is an organic compound with the molecular formula C12H15BrN2O3 and a molecular weight of 315.16 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 3-methoxy-4-nitrobenzaldehyde, and piperidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Synthetic Routes: One common synthetic route involves the condensation of 4-bromoaniline with 3-methoxy-4-nitrobenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine.
Chemical Reactions Analysis
4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the nitro group to an amine group.
Scientific Research Applications
4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine can be compared with similar compounds such as:
1-Bromo-4-nitrobenzene: This compound has a similar bromine and nitro group but lacks the piperidine and methoxy groups, making it less versatile in certain applications.
4-Bromo-3-nitrophenylacetone: This compound has a similar bromine and nitro group but differs in the presence of an acetone group instead of a piperidine ring.
Properties
IUPAC Name |
4-bromo-1-(3-methoxy-4-nitrophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-18-12-8-10(2-3-11(12)15(16)17)14-6-4-9(13)5-7-14/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIOCGHCVVIDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252885 | |
Record name | 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-15-0 | |
Record name | 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(3-methoxy-4-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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